molecular formula C11H10O3 B1349069 Methyl 2-oxo-4-phenylbut-3-enoate CAS No. 6395-86-4

Methyl 2-oxo-4-phenylbut-3-enoate

Cat. No.: B1349069
CAS No.: 6395-86-4
M. Wt: 190.19 g/mol
InChI Key: ZWDYRZGSCHGREX-UHFFFAOYSA-N
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Description

Methyl 2-oxo-4-phenylbut-3-enoate is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-oxo-4-phenylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDYRZGSCHGREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342557
Record name methyl 2-oxo-4-phenylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6395-86-4
Record name methyl 2-oxo-4-phenylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of a Versatile Building Block

In the field of organic synthesis, the development of novel molecules for various applications is paramount. Methyl 2-oxo-4-phenylbut-3-enoate serves as a crucial building block in this endeavor. Its chemical reactivity allows for its use in a variety of reactions to construct complex molecular architectures. This versatility makes it an important intermediate in the synthesis of diverse organic compounds, including those with potential biological activity. For instance, it is a known precursor in the synthesis of other complex molecules and has been used in the development of potential therapeutic agents. acs.org

A Closer Look at Molecular Structure and Reactivity

The structure of Methyl 2-oxo-4-phenylbut-3-enoate is characterized by several key functional groups that dictate its reactivity. The molecule contains a methyl ester, a ketone, and an α,β-unsaturated system, all attached to a phenyl group. chemspider.com This combination of features provides multiple sites for chemical modification.

The α,β-unsaturated ketone is a particularly reactive functionality, susceptible to nucleophilic attack through Michael addition. The ester and ketone groups also offer sites for a range of chemical transformations common in organic synthesis. The phenyl group, while generally less reactive, can influence the electronic properties of the conjugated system and can be a site for substitution reactions under specific conditions.

The specific arrangement of these groups, particularly the conjugation between the phenyl ring, the double bond, and the carbonyl groups, results in a molecule with distinct electronic and steric properties. This intricate structure is key to its utility as a synthetic intermediate.

Table 1: Key Properties of this compound

Property Value
Molecular Formula C11H10O3
Molecular Weight 190.20 g/mol

Scope of Academic Research and Future Directions

Classical Synthetic Approaches

Classical methods for synthesizing this compound and its derivatives often involve well-established chemical transformations.

Condensation Reactions in Butenoate Formation

Condensation reactions are a fundamental approach to forming the butenoate backbone. For instance, the synthesis of methyl 4-oxo-4-phenylbut-2-enoate can involve condensation reactions between starting materials like benzoyl chloride and methyl acrylate (B77674) in the presence of a base. ontosight.ai Another example is the aldol (B89426) condensation of phenyl aldehyde and pyruvic acid in the presence of potassium hydroxide (B78521) to produce 4-phenyl-2-oxo-3-butenoic acid potassium. This intermediate can then be acidified to yield 4-phenyl-2-oxo-3-butenoic acid, which is subsequently esterified. google.com

Esterification Routes from Corresponding Carboxylic Acids

A direct method for preparing this compound is through the esterification of its corresponding carboxylic acid, 2-oxo-4-phenylbut-3-enoic acid, with methanol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires refluxing to drive the reaction to completion.

Hydrolysis-Derived Synthesis Pathways from Complex Precursors

Synthesis can also be achieved through the hydrolysis of more complex molecules. One such pathway involves the reaction of 3-benzyl-oxosuccinic acid diethyl ester, which undergoes hydrolysis and esterification to yield 2-oxo-4-phenylbutyrate. google.com

Approaches from Pyruvic Acid Derivatives

Pyruvic acid and its derivatives serve as key starting materials. A notable method involves the reaction of phenyl aldehyde and pyruvic acid. google.com This reaction forms 4-phenyl-2-oxo-3-butenoic acid, which can then be esterified to the desired methyl ester.

Advanced and Specialized Catalytic Routes

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of α,β-unsaturated esters like this compound.

Multicomponent Reaction Strategies for α,β-Unsaturated Esters

Multicomponent reactions (MCRs) provide a powerful and atom-economical approach. A one-pot, three-component reaction has been demonstrated for the synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. mdpi.com This method involves the reaction of benzylideneacetone with an electrophilic N-alkoxycarbonylbenzothiazolium species that is formed in situ. mdpi.com The reaction conditions, including solvent and temperature, can be optimized to improve yields. mdpi.com For example, carrying out the reaction in different solvents at room temperature can significantly affect the reaction time and the yield of the final products. mdpi.com

EntrySolventTemperature (°C)Time (h)Yield (%) of 4aYield (%) of 4b
1CH3CNrt52428
2CH2Cl2rt244255
31,2-dichloroethanert245576
4THFrt803845
5Toluenert80--
61,4-dioxanert80--
71,2-dichloroethane0243542
81,2-dichloroethane40245272

Table 1: Optimized Reaction Conditions and Yields mdpi.com

Cyclization Reactions in Related Butenoate Derivative Preparation

Cyclization reactions are a powerful tool in organic synthesis for constructing complex cyclic molecules from acyclic precursors. In the context of butenoate derivatives, these reactions are employed to generate diverse polycyclic and heterocyclic systems.

A notable example is the copper(I) cyanide (CuCN)-mediated one-pot cascade cyclization of 4-(2-bromophenyl)-2-butenoates. acs.org This method facilitates an efficient synthesis of substituted naphthalene (B1677914) amino esters. The reaction proceeds through a sequence of isomerization of the olefin, intramolecular C-C bond formation via cyclization, and subsequent aromatization, all occurring in a single step. acs.org Deuterium labeling studies have been instrumental in elucidating this mechanism, confirming the key intermediates in the cascade process. acs.org This approach highlights how functionalized butenoates can serve as versatile starting materials for building complex aromatic structures.

Oxidation-Based Preparations of Analogues (e.g., from Methyl Vinyl Glycolate)

Oxidation reactions provide a direct route to α-keto esters like this compound from corresponding secondary alcohols. An important analogue, methyl 2-oxobut-3-enoate, has been successfully synthesized through the oxidation of methyl vinyl glycolate (B3277807) (MVG), a bio-based platform chemical. dtu.dk

Initial investigations into the oxidation of MVG explored several common reagents. However, attempts using manganese dioxide, hydrogen peroxide, the Burgess reagent, and procedures like the Parikh-Doering and Swern oxidations did not yield the desired ketone, often resulting in no conversion or degradation of the starting material. dtu.dk The breakthrough came with the use of the Dess-Martin periodinane, which proved to be an effective oxidizing agent for this transformation. dtu.dk This specific application underscores the importance of selecting the appropriate oxidant to achieve the desired chemical conversion, especially when dealing with sensitive functional groups. A one-pot procedure has been developed where MVG is first oxidized, and the resulting highly reactive methyl 2-oxobut-3-enoate is then used in situ for subsequent reactions like Diels-Alder cycloadditions. dtu.dk

Stereoselective Synthesis of (E)-Isomers

The geometry of the carbon-carbon double bond in butenoate derivatives is crucial, as different isomers can exhibit distinct reactivity and biological activity. Consequently, developing stereoselective methods to synthesize the desired (E)- or (Z)-isomer is a significant focus of research.

One convenient one-pot approach for the stereoselective synthesis of derivatives with an (E)-configuration is a three-component reaction involving benzylideneacetone, benzothiazole, and an alkyl chloroformate (e.g., methyl or ethyl chloroformate). mdpi.com This reaction yields (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates with good yields. mdpi.com The reaction conditions, including solvent and temperature, have been optimized to ensure high stereoselectivity and product yield, as detailed in the table below. mdpi.com

Table 1: Optimized Reaction Conditions for the Synthesis of (E)-Isomers

Product Solvent Temperature (°C) Time (h) Yield (%)
4a 1,2-Dichloroethane 80 2 70
4a Acetonitrile 80 24 50
4b 1,2-Dichloroethane 80 2 65

Data sourced from a study on one-pot α-amidoalkylation reactions. mdpi.com

Another major pathway to (E)-4-phenyl-4-oxo-2-butenoate derivatives is the Friedel-Crafts reaction. This method involves reacting an aromatic hydrocarbon with a maleic anhydride (B1165640) derivative in the presence of an acid catalyst. google.com This process can be performed in a single step to produce the target compounds. google.com In contrast, synthetic routes starting from acetophenone (B1666503) and dimethyloxalate using a base like sodium hydride have been shown to produce the (Z)-isomer of related structures, specifically (Z)-Methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate. researchgate.net

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals to minimize environmental impact and enhance sustainability.

Sustainable Catalysis in Preparation Processes

The choice of catalyst plays a critical role in the environmental profile of a chemical reaction. In the synthesis of butenoate derivatives, there is a move towards more sustainable catalytic systems.

The use of copper(I) cyanide as a mediator in the cyclization of 4-(2-bromophenyl)-2-butenoates is an example of employing a catalyst based on a more abundant and less toxic metal than alternatives like palladium or rhodium. acs.org Furthermore, developments in Friedel-Crafts reactions for preparing 4-phenyl-4-oxo-2-butenoate derivatives include the use of ionic liquids. google.com Ionic liquids are considered greener alternatives to traditional volatile organic solvents and corrosive acid catalysts because of their potential for recyclability and lower toxicity.

Electrophilic Character of the α,β-Unsaturated Carbonyl System

The reactivity of this compound is dominated by its α,β-unsaturated carbonyl group. The conjugation of the carbon-carbon double bond with the ketone and ester carbonyl groups results in a delocalized π-electron system. This delocalization leads to the polarization of the molecule, creating electrophilic centers at both the carbonyl carbon and the β-carbon. This electronic arrangement makes the compound a prime candidate for nucleophilic attack, particularly through conjugate addition reactions.

Conjugate (Michael) Addition Reactions

The most characteristic reaction of this compound is the conjugate or Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. This 1,4-addition is a thermodynamically controlled process and is favored by a wide range of soft nucleophiles.

The addition of carbon-based nucleophiles is a fundamental method for carbon-carbon bond formation. In the context of this compound, this is exemplified by reactions with enolates derived from aldehydes and active methylene (B1212753) compounds like malonates.

The organocatalyzed Michael addition of aldehydes, such as isobutyraldehyde (B47883), to α,β-unsaturated acceptors is a well-established synthetic strategy. researchgate.netu-szeged.hunih.govmdpi.comresearchgate.net While specific studies on this compound are not prevalent, the reaction of isobutyraldehyde with structurally similar maleimides has been extensively investigated. These reactions, often catalyzed by chiral amines or their derivatives, proceed through an enamine intermediate, which then attacks the Michael acceptor. researchgate.netu-szeged.hunih.govmdpi.comresearchgate.net High yields and enantioselectivities are often achieved, demonstrating the power of this method for constructing chiral molecules. nih.govmdpi.com

Similarly, the conjugate addition of malonate esters to α,β-unsaturated carbonyl compounds is a classic Michael reaction. masterorganicchemistry.com The use of basic catalysts facilitates the deprotonation of the malonate to form a stabilized enolate, which then acts as the nucleophile. Stereoselective versions of this reaction have been developed using chiral catalysts, providing access to enantiomerically enriched products. For instance, the addition of dimethyl malonate to nitroalkenes has been achieved with high stereoselectivity using chiral squaramide catalysts. nih.gov

Table 1: Examples of Michael Addition with Carbon Nucleophiles on Related α,β-Unsaturated Systems

Nucleophile Michael Acceptor Catalyst/Conditions Product Yield (%) Enantiomeric/Diastereomeric Ratio Reference
Isobutyraldehyde N-Benzylmaleimide β-Amino acid catalyst Substituted succinimide - 91% ee u-szeged.hu
Isobutyraldehyde Maleimide Thiourea (B124793) organocatalyst in water Substituted succinimide ≥97% 99% ee nih.govmdpi.com
Dimethyl malonate Racemic nitroalkene Chiral squaramide catalyst Substituted malonate - up to 99:1 er nih.gov
Dimethyl malonate Methyl crotonate Triethylamine Substituted malonate - - mdpi.com

Nitrogen-containing heterocycles like pyrrole (B145914) and indole (B1671886) are important structural motifs in many biologically active compounds. The aza-Michael addition of these nucleophiles to α,β-unsaturated systems provides a direct route to functionalized derivatives.

The addition of pyrroles to Michael acceptors can be facilitated by various catalysts. For instance, the synthesis of tetrasubstituted pyrroles can be achieved through an aza-Michael addition of methyl 3-iminoacrylates, followed by intramolecular cyclization. researchgate.net The reaction of indoles with α,β-unsaturated ketones is also a well-known transformation, often catalyzed by Lewis acids to enhance the electrophilicity of the Michael acceptor. ontosight.ai In a related reaction, substituted methyl (E)-4-oxo-4-phenylbut-2-enoate has been shown to undergo an enantioselective aza-Michael addition with pyrimidin-4(3H)-one catalyzed by a cinchonine (B1669041) derivative. buchler-gmbh.com

Table 2: Examples of Aza-Michael Addition with Nitrogen Nucleophiles

Nucleophile Michael Acceptor Catalyst/Conditions Product Yield (%) Enantiomeric Ratio Reference
Pyrimidin-4(3H)-one Substituted methyl (E)-4-oxo-4-phenylbut-2-enoate Cinchonine derivative Substituted (R)-4-oxo-2-(6-oxopyrimidin-1(6H)-yl)-4-phenylbutanoate - - buchler-gmbh.com
Indole α,β-Unsaturated ketones Lewis Acid 3-Substituted indole - - ontosight.ai
Benzyl (E)-(2-(4-oxo-4-phenylbut-2-en-1-yl)phenyl)carbamate - Quinidine Derivative (2S)-substituted indolines - - buchler-gmbh.com
N-Heterocycles α,β-Unsaturated compounds N-Methylimidazole N-Substituted heterocycle High - researchgate.net

Hydrophosphination, the addition of a P-H bond across an unsaturated bond, is a powerful tool for the synthesis of organophosphorus compounds. The conjugate addition of phosphines to α,β-unsaturated carbonyl compounds offers a direct route to valuable phosphine-containing products. While specific data for the reaction of diphenylphosphine (B32561) with this compound is limited, studies on related systems demonstrate the feasibility of this transformation. For instance, the asymmetric hydrophosphination of various α,β-unsaturated carbonyl derivatives, including ketones and esters, has been successfully achieved using chiral manganese(I) complexes as catalysts.

The regioselectivity of Michael additions to this compound is generally high, with the nucleophile preferentially attacking the β-carbon (1,4-addition) rather than the carbonyl carbon (1,2-addition). This is due to the formation of a more stable enolate intermediate.

The diastereoselectivity of the reaction can be controlled by the use of chiral catalysts or by the inherent chirality of the substrate. In the case of organocatalyzed additions of aldehydes, the formation of a transient chiral enamine intermediate directs the approach of the Michael acceptor, leading to high levels of diastereoselectivity and enantioselectivity. u-szeged.humdpi.com Similarly, in the addition of malonates, chiral catalysts can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other. nih.gov The stereochemical outcome is often dependent on the specific catalyst, solvent, and reaction conditions employed.

Cycloaddition Reactions

In addition to nucleophilic additions, the conjugated π-system of this compound allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the α,β-unsaturated system can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.

Studies on the closely related methyl 2-oxobut-3-enoate have shown that it is a reactive dienophile in normal Diels-Alder reactions with various 1,3-dienes. dtu.dkresearchgate.net These reactions proceed to give functionalized cyclohexene (B86901) products in moderate to good yields. dtu.dk Furthermore, 4-substituted 2-oxobut-3-enoates are known to undergo inverse-electron-demand hetero-Diels-Alder reactions with electron-rich olefins to form substituted dihydropyrans. dtu.dkresearchgate.net Given the structural similarity, it is expected that this compound would exhibit analogous reactivity in cycloaddition reactions.

Table 3: Examples of Cycloaddition Reactions with a Related α,β-Unsaturated Ketoester

Reaction Type Reactants Product Yield (%) Reference
Diels-Alder Methyl 2-oxobut-3-enoate + 1,3-dienes Functionalized cyclohexenes Moderate to good dtu.dk
Hetero-Diels-Alder Methyl 2-oxobut-3-enoate (dimerization) Substituted dihydropyran - dtu.dkresearchgate.net
Hetero Diels-Alder Reactions with Enol Ethers

As an electron-deficient system, this compound is a prime candidate for participating in inverse-electron-demand Hetero-Diels-Alder reactions. In these reactions, the α,β-unsaturated keto-ester acts as the heterodiene, reacting with an electron-rich dienophile, such as an enol ether. This type of reaction is known for 4-substituted 2-oxobut-3-enoates, which react with electron-rich olefins to yield substituted dihydropyrans. dtu.dk The reaction proceeds via a [4+2] cycloaddition, where the C=C-C=O system of the keto-ester combines with the C=C bond of the enol ether. This process is a powerful method for constructing six-membered heterocyclic rings, which are common motifs in natural products and pharmaceuticals.

The reaction between this compound and an enol ether, such as ethyl vinyl ether, is expected to produce a dihydropyran derivative. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both reactants, typically leading to a major regioisomer. Furthermore, the use of chiral Lewis acid catalysts can facilitate enantioselective versions of this reaction, providing access to optically active dihydropyran scaffolds. acs.org

Table 1: Expected Products from Hetero Diels-Alder Reaction

Reactant 1 Reactant 2 Expected Product Class
Intramolecular Cyclization Pathways (e.g., for Pyrrolizine Formation)

While specific literature detailing the use of this compound for the synthesis of pyrrolizine alkaloids is not prominently documented, its structure lends itself to plausible intramolecular cyclization strategies. Pyrrolizine synthesis often involves the formation of a pyrrole ring followed by the closure of an adjacent five-membered ring. A hypothetical pathway could involve modifying the ester group to a suitable nitrogen-containing moiety. For instance, conversion of the methyl ester to an N-substituted amide or hydrazide, followed by activation of the γ-position or modification of the phenyl ring, could create a precursor for an intramolecular cyclization cascade, ultimately leading to a pyrrolizine core. Such strategies are common in heterocyclic synthesis, where multifunctional building blocks are assembled into complex ring systems.

Cyclization with α-Phenacyl Bromide to Dihydrofuran/Cyclopropane (B1198618) Derivatives

The reaction of this compound with α-phenacyl bromide can proceed through various pathways, primarily involving the generation of an enolate from the keto-ester. In the presence of a base, the α-proton (at C-2) can be abstracted to form a nucleophilic enolate. This enolate can then attack the electrophilic carbon of α-phenacyl bromide in an SN2 reaction.

The resulting intermediate, a 1,4-dicarbonyl compound, is a versatile precursor. Depending on the reaction conditions, it can undergo intramolecular reactions to form five-membered rings or cyclopropanes.

Dihydrofuran formation: An intramolecular aldol-type condensation could occur, where an enolate formed from one ketone attacks the other carbonyl group, followed by dehydration, which could lead to a substituted furan (B31954). This is analogous to the Feist-Benary furan synthesis, where α-halo ketones react with β-dicarbonyl compounds. nih.gov

Cyclopropane formation: Alternatively, if the initial alkylation occurs at the oxygen atom of the enolate (O-alkylation), the resulting enol ether could undergo further rearrangement. More commonly, an intramolecular nucleophilic attack by the enolate onto the γ-carbon (C-4), displacing a suitable leaving group, could lead to a cyclopropane ring, a transformation known as the Favorskii rearrangement if applicable, or a simple intramolecular alkylation.

Keto-Enol Tautomerism and Reactivity

This compound exists in equilibrium with its enol tautomers. Tautomerism involves the migration of a proton and the shifting of double bonds. For this compound, two primary enol forms are possible, arising from the deprotonation of the carbon adjacent to the keto-group (C-2).

Keto Form: The standard structure of this compound.

Enol Form A: (Z)-Methyl 2-hydroxy-4-phenylbuta-1,3-dienoate.

Enol Form B: (E)-Methyl 2-hydroxy-4-phenylbuta-1,3-dienoate.

The equilibrium between the keto and enol forms is typically catalyzed by acid or base. In most simple ketones, the keto form is overwhelmingly favored due to the greater strength of the C=O double bond compared to a C=C double bond. However, in this molecule, the enol forms are stabilized by the formation of an extended conjugated system that includes the phenyl ring, the C=C double bond, and the ester group. This conjugation can increase the proportion of the enol tautomer at equilibrium compared to non-conjugated systems. The reactivity of the molecule is influenced by this equilibrium; while the keto form is electrophilic at the carbonyl carbon, the enol form is nucleophilic at the α-carbon.

Table 2: Tautomeric Forms of the Compound

Tautomer Key Structural Feature Stability Factor
Keto Form C=O at C-2 High C=O bond energy

Redox Chemistry

The multiple functional groups of this compound allow for a range of oxidation and reduction reactions, often with selectivity challenges.

Oxidation Pathways to Carboxylic Acids and Ketones

The oxidation of this compound can target the carbon-carbon double bond or the ketone.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄), can cleave the C=C double bond. This would break the molecule into two fragments: benzoic acid (from the C-4 phenyl fragment) and a derivative of methyl 2-oxopropanoate.

Epoxidation: Milder oxidizing agents, such as peroxy acids (e.g., m-CPBA), would likely form an epoxide across the double bond, yielding methyl 2-((E)-3-phenyloxiran-2-yl)-2-oxoacetate.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester using a peroxyacid. The migratory aptitude of the adjacent groups determines the product. This could potentially lead to the insertion of an oxygen atom between C-1 and C-2 or C-2 and C-3, although this is less common for α-keto esters compared to simple ketones.

Reduction of Carbonyl and Ester Moieties

The reduction of this α,β-unsaturated system can be directed to the ketone, the double bond, or the ester, depending on the reducing agent and reaction conditions.

1,2-Reduction (Ketone Reduction): Reagents like sodium borohydride (B1222165) (NaBH₄) or cerium(III) chloride with NaBH₄ (Luche reduction) selectively reduce the ketone to an alcohol without affecting the double bond or the ester. This yields methyl 2-hydroxy-4-phenylbut-3-enoate, an allylic alcohol. cymitquimica.com

1,4-Reduction (Conjugate Reduction): This pathway saturates the carbon-carbon double bond. It can be achieved using methods like catalytic hydrogenation with a specific catalyst (e.g., Pd/C under certain conditions) or with dissolving metal reductions (e.g., sodium in liquid ammonia, the Birch reduction). dtu.dkrsc.org This produces methyl 2-oxo-4-phenylbutanoate. nih.gov

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the ester functional groups, leading to a diol, 4-phenylbutane-1,2-diol, after reduction of the double bond as well.

Table 3: Summary of Reduction Pathways

Reduction Type Reagent Example(s) Primary Product
1,2-Reduction NaBH₄, CeCl₃/NaBH₄ Methyl 2-hydroxy-4-phenylbut-3-enoate
1,4-Reduction Catalytic Hydrogenation, Na/NH₃ Methyl 2-oxo-4-phenylbutanoate nih.gov

Substitution Reactions on the Ester and Phenyl Moieties

While the core reactivity of this compound is often centered on its dicarbonyl and alkene systems, the ester and phenyl groups also possess potential for substitution reactions, although these are less commonly explored compared to additions and cycloadditions.

The methyl ester group can undergo transesterification in the presence of an alcohol under acidic or basic conditions. This reaction would swap the methyl group for a different alkyl or aryl group, allowing for modification of the compound's steric and electronic properties.

The phenyl moiety , being an aromatic ring, is theoretically susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). However, the reaction conditions required for such transformations must be carefully selected. The presence of the deactivating α-keto-enoate side chain would direct incoming electrophiles primarily to the meta position and would likely require harsh conditions, which could promote side reactions involving the more sensitive unsaturated ketoester portion of the molecule.

Cascade and Tandem Reactions

The conjugated dicarbonyl system of this compound makes it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single pot, leading to the rapid construction of complex molecular architectures.

The synthesis of 2-pyrones, a structural motif present in many natural products and pharmaceuticals, can be achieved through various cascade reactions. rsc.org One established strategy involves the reaction of phosphorus or sulfur ylides with suitable carbonyl compounds. While specific examples utilizing this compound are not prominent in the literature, its α-ketoester structure makes it a prime candidate for such transformations.

A general and analogous pathway involves the reaction of stabilized ylides with activated alkynes or other carbonyl species. nih.govresearchgate.net In a potential cascade, a phosphorus ylide could react with the β,γ-unsaturated α-ketoester. For instance, an N-heterocyclic carbene (NHC)-catalyzed annulation between an enolizable ester and a β,γ-unsaturated α-keto ester can yield highly substituted 2-pyrones. organic-chemistry.org This suggests a plausible pathway where an ylide initiates a sequence of addition and cyclization with this compound to generate a functionalized pyrone ring system.

A representative, analogous transformation leading to pyrone structures is shown below:

Reactant AReactant BCatalyst/BaseProduct Type
γ-Phosphonyl CrotonateYnoneKOBu3-Substituted 2-Pyrone
YnalPyridinium YlideNHC / Base4,6-Disubstituted 2-Pyrone
β,γ-Unsaturated α-keto esterPhenylacetate EsterNHC3,4,6-Trisubstituted 2-Pyrone

This table presents analogous ylide and cascade reactions that produce pyrone structures, illustrating the potential reactivity pathways for this compound. rsc.orgnih.govorganic-chemistry.org

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that combine three or more reactants in a one-pot process. Pseudo-MCRs, where one reactant is used in more than one step, are also common. nih.gov Dicarbonyl compounds are excellent substrates for such reactions. A study by Gein et al. on the closely related compound methyl 2,4-dioxo-4-phenylbutanoate demonstrated its utility in a three-component reaction with aromatic aldehydes and propane-1,2-diamine. researchgate.net Depending on the stoichiometry, this reaction yields complex heterocyclic structures like 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. researchgate.net

This precedent strongly suggests that this compound could act as a versatile C4-building block in similar MCRs, reacting with a combination of amines and aldehydes to produce diverse, highly functionalized heterocyclic products.

Covalent Adduct Formation with Biological Thiols and Enzymes (e.g., Coenzyme A)

The electrophilic nature of α,β-unsaturated carbonyl compounds makes them susceptible to conjugate addition by nucleophiles, a reactivity pattern known as vinylogous reactivity. wikipedia.org Soft nucleophiles, such as the thiol groups found in biological molecules like cysteine residues in proteins or Coenzyme A (CoA), readily attack the β-carbon of such systems in a Michael-type addition.

While this compound is a β,γ-unsaturated system, its conjugated double bond is still activated by the adjacent ketone and is therefore susceptible to nucleophilic attack. Research on the isomeric compound, 4-oxo-4-phenylbut-2-enoate, has shown that it can form covalent adducts with the thiol of Coenzyme A. This adduct acts as a potent, nanomolar inhibitor of 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), an enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. It is proposed that the corresponding methyl ester penetrates the bacterial cell, where it is hydrolyzed to the carboxylate and then reacts with CoA to form the active inhibitor.

This mechanism of action highlights the potential for this compound and its derivatives to act as covalent modifiers of enzymes and other biological molecules containing reactive thiol groups. The formation of such a covalent adduct can lead to irreversible inhibition, a strategy employed in the design of various therapeutic agents.

Catalysis in Reactions Involving Methyl 2 Oxo 4 Phenylbut 3 Enoate

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions. In the context of methyl 2-oxo-4-phenylbut-3-enoate, organocatalysts are particularly effective in promoting asymmetric reactions, where one enantiomer of a product is formed in preference to the other.

Bifunctional organocatalysts containing both a primary amine and a thiourea (B124793) moiety have proven effective in catalyzing conjugate addition reactions with (E)-methyl 2-oxo-4-phenylbut-3-enoate. nih.gov These catalysts operate through a dual-activation mechanism. The primary amine group activates the nucleophile (such as a ketone or aldehyde), while the thiourea group activates the electrophile (the α-ketoester).

Research has demonstrated the use of primary amine-thiourea catalysts for the conjugate addition of ketones like acetone (B3395972) to (E)-methyl 2-oxo-4-phenylbut-3-enoate. These reactions have achieved moderate to high yields (58–95%) and good to excellent enantioselectivities (64–98% ee). nih.gov The success of these catalysts underscores the importance of the bifunctional design; catalysts lacking the primary amine or having a tertiary amine instead show a complete loss of catalytic activity. nih.gov Cinchona alkaloid-derived primary amine-thioureas have also been used successfully in the Michael addition of nitroalkanes to enones, yielding products with up to 98% ee. researchgate.net

Table 1: Performance of Primary Amine-Thiourea Catalysts in the Conjugate Addition to (E)-methyl 2-oxo-4-phenylbut-3-enoate Data sourced from research by the Yan group (2009). nih.gov

Catalyst TypeReactantsYield (%)Enantioselectivity (ee %)
Primary Amine-Thiourea(E)-methyl 2-oxo-4-phenylbut-3-enoate and acetone58-95%64-98%

The efficacy of bifunctional organocatalysts like thioureas is rooted in their ability to form specific non-covalent interactions, primarily hydrogen bonds. nih.gov In reactions involving this compound, the thiourea moiety of the catalyst forms double hydrogen bonds with the carbonyl groups of the ketoester. nih.govresearchgate.net This interaction activates the substrate, making it more susceptible to nucleophilic attack.

This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. nih.gov Simultaneously, the catalyst's hydrogen bonding network helps to orient the reacting partners in a specific arrangement within the transition state, which is crucial for achieving high stereoselectivity. nih.gov The stability of the complex formed between the catalyst and the substrate, which can be influenced by the number and strength of hydrogen bonds, directly correlates with the reaction's outcome. nih.gov

Asymmetric induction is the process by which a chiral catalyst influences a chemical reaction to favor the formation of one enantiomer over the other. In the organocatalytic Michael addition to this compound, the chiral environment created by the catalyst is responsible for this selectivity. nih.govchemrxiv.org

The catalyst, such as a chiral primary amine-thiourea, binds to both the nucleophile and the electrophile, forming a highly organized, chiral transition state. nih.govresearchgate.net This assembly dictates the facial selectivity of the attack, meaning the nucleophile is directed to one specific face of the double bond of the α-ketoester. For example, in the addition of ketones to (E)-methyl 2-oxo-4-phenylbut-3-enoate, enantioselectivities ranging from 64% to 98% have been reported, demonstrating effective transfer of chirality from the catalyst to the product. nih.gov

Enamine and iminium catalysis are key activation modes employed by primary amine-based organocatalysts. youtube.com In reactions involving a ketone or aldehyde nucleophile and an electrophile like this compound, the primary amine of the catalyst first reacts with the carbonyl of the nucleophile (e.g., acetone) to form a nucleophilic enamine intermediate. nih.govresearchgate.net

This enamine is more reactive than the corresponding enol or enolate and readily adds to the activated α-ketoester in a Michael-type fashion. In other reactions, where the substrate is an unsaturated aldehyde, the primary amine catalyst can form an iminium ion, which lowers the LUMO of the aldehyde and activates it toward nucleophilic attack. nih.govyoutube.com The ability to switch between these activation modes is a hallmark of versatile organocatalytic systems. The replacement of the primary amine with a tertiary amine in the catalyst structure leads to a complete shutdown of catalytic activity, highlighting the essential role of enamine or iminium formation. nih.gov

Transition Metal Catalysis

Transition metals, particularly in the form of Lewis acids, offer a complementary catalytic approach for reactions involving α,β- and β,γ-unsaturated ketoesters. These catalysts activate the substrate by coordinating to its carbonyl oxygen atoms.

Lewis acid catalysis activates electrophiles by withdrawing electron density upon coordination to a Lewis basic site, such as a carbonyl oxygen. nih.gov For substrates like this compound, the 1,2-dicarbonyl motif provides a bidentate chelation site for a metal ion, leading to powerful activation and rigidification of the substrate's conformation, which is key for high stereoselectivity. nih.gov

Copper(II) Triflate (Cu(OTf)₂): Cu(OTf)₂ is a highly effective Lewis acid for activating unsaturated carbonyl compounds. While specific studies on this compound are not prominent, its utility is well-documented for structurally analogous β,γ-unsaturated α-ketoesters. For instance, chiral N,N′-dioxide-Cu(OTf)₂ complexes catalyze the highly enantioselective conjugate addition of cyclic 1,3-dicarbonyl compounds to β,γ-unsaturated α-ketoesters, achieving excellent yields and enantioselectivities (up to 99% ee). researchgate.netnih.gov Cu(II) triflate is also used to catalyze Michael additions and various cycloaddition reactions of other unsaturated β-ketoesters. chemrxiv.org

Indium(III) Triflate (In(OTf)₃): In(OTf)₃ is another potent Lewis acid used in organic synthesis. It has been shown to effectively catalyze [3+2] annulation reactions between alkenes and α,β-unsaturated keto-carboxylic acids, which are structurally related to the target compound. youtube.comresearchgate.net In these reactions, the indium catalyst coordinates to the ketone oxygen, activating the molecule for conjugate addition, which is followed by an intramolecular cyclization to form γ-butyrolactones. researchgate.net Indium(III) triflate also catalyzes the benzannulation of o-alkynylbenzaldehydes with β-keto esters. chemrxiv.org

Gold and Silver Catalysis (AuCl₃/AgOTf): Cationic gold(I) complexes, often generated in situ from a gold(I) chloride precursor and a silver salt like silver triflate (AgOTf), are powerful π-acid catalysts. researchgate.net This combination has been used to catalyze multicomponent reactions involving activated alkynes and aldehydes. The silver salt acts as a halide scavenger, generating the highly electrophilic cationic gold species which then activates the unsaturated system towards nucleophilic attack. researchgate.net This catalytic system is effective for a range of transformations involving unsaturated substrates.

Enantioselective Metal-Catalyzed Reactions

The utility of this compound as a prochiral substrate has been demonstrated in asymmetric catalysis, particularly in enantioselective Michael additions. These reactions allow for the stereocontrolled formation of new carbon-carbon or carbon-heteroatom bonds, leading to chiral molecules of significant synthetic interest.

A notable example is the organocatalytic, enantioselective aza-Michael addition of pyrimidin-4(3H)-one to substituted methyl (E)-4-oxo-4-phenylbut-2-enoates. This reaction is effectively catalyzed by a bifunctional Cinchona alkaloid-based squaramide catalyst, specifically 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione. thieme-connect.debuchler-gmbh.com The use of this chiral catalyst directs the nucleophilic attack of the pyrimidinone onto one of the prochiral faces of the α,β-unsaturated ketoester, resulting in the formation of the corresponding (R)-configured product with good yield and enantioselectivity. thieme-connect.de The reaction is typically carried out under mild conditions, with optimization of solvent and catalyst loading being crucial for achieving high stereocontrol. researchgate.net

The success of this transformation highlights the potential of this compound and its derivatives as valuable building blocks in the asymmetric synthesis of complex nitrogen-containing heterocyclic compounds. The general reactivity of 4-oxo-enoates in Michael additions with nucleophiles like nitroalkanes, catalyzed by organocatalysts, further underscores their importance in constructing functionalized chiral γ-keto esters. rsc.org

Table 1: Enantioselective Aza-Michael Addition to Substituted Methyl (E)-4-oxo-4-phenylbut-2-enoate thieme-connect.deresearchgate.net

EductsCatalystProduct
Substituted methyl (E)-4-oxo-4-phenylbut-2-enoate, pyrimidin-4(3H)-one3-[[3,5-Bis(trifluoromethyl)phenyl]amino]- 4-[(9R)-cinchonan-9-ylamino]-3- cyclobutene-1,2-dione thieme-connect.deSubstituted (R)-4-oxo-2-(6-oxopyrimidin-1(6H)-yl)-4-phenylbutanoate thieme-connect.de

Ligand Design for Chiral Induction in Catalytic Systems

The design of chiral ligands and organocatalysts is paramount for achieving high levels of enantioselectivity in reactions involving prochiral substrates like this compound. The catalyst's structure dictates the three-dimensional arrangement of the reactants in the transition state, thereby controlling the stereochemical outcome of the reaction. For the aza-Michael addition discussed previously, a Cinchona alkaloid-derived squaramide catalyst is employed, which represents a well-established class of bifunctional organocatalysts. thieme-connect.debuchler-gmbh.com

The design of these catalysts incorporates several key features to induce chirality effectively:

Chiral Scaffold: The Cinchona alkaloid framework, with its rigid structure and multiple stereocenters, provides a defined chiral environment. oxfordabstracts.com The pseudo-enantiomeric nature of certain Cinchona alkaloids can sometimes be exploited to access both enantiomers of a product. nih.gov

Hydrogen-Bonding Donor: The squaramide moiety contains two N-H groups that can act as hydrogen-bond donors. nih.govnih.gov This allows for the activation of the electrophilic Michael acceptor (this compound) by coordinating to the carbonyl oxygen atoms, thus increasing its reactivity and holding it in a specific orientation. thieme-connect.de

Brønsted Base Site: The tertiary amine of the Cinchona alkaloid can function as a Brønsted base, deprotonating the nucleophile (e.g., pyrimidin-4(3H)-one) to increase its nucleophilicity. thieme-connect.de

Aromatic Stacking and Steric Effects: The aromatic rings within the catalyst structure, such as the 3,5-bis(trifluoromethyl)phenyl group, can engage in π-π stacking interactions and provide steric hindrance to further direct the approach of the nucleophile. acs.org

The modular synthesis of these squaramide catalysts allows for the fine-tuning of their steric and electronic properties by varying the Cinchona alkaloid and the aromatic amine component. thieme-connect.deacs.org This adaptability is crucial for optimizing the catalyst for a specific substrate and reaction, thereby maximizing both reactivity and enantioselectivity. The synergistic action of the hydrogen-bonding donor and the basic site within a single chiral molecule is a powerful strategy in asymmetric organocatalysis for reactions involving substrates like this compound. thieme-connect.deacs.org

Table 2: Key Components in Chiral Squaramide Catalyst Design thieme-connect.deoxfordabstracts.comacs.org

ComponentFunction in Chiral Induction
Cinchona Alkaloid Scaffold Provides a rigid chiral backbone with multiple stereocenters, creating a defined asymmetric environment around the active site. oxfordabstracts.com
Squaramide Moiety Acts as a dual hydrogen-bond donor, activating the electrophilic substrate (this compound) and orienting it for stereoselective attack. thieme-connect.de
Tertiary Amine of Cinchona Alkaloid Functions as a Brønsted base to deprotonate the nucleophile, enhancing its reactivity. thieme-connect.de
Aromatic Substituents Influence the electronic properties and provide steric bulk, which can be fine-tuned to optimize enantioselectivity through non-covalent interactions like π-π stacking. acs.org

Structure Reactivity Relationships and Analogues of Methyl 2 Oxo 4 Phenylbut 3 Enoate

Influence of Functional Groups on Reactivity Profile

The reactivity of Methyl 2-oxo-4-phenylbut-3-enoate is not dictated by a single functional group but rather by the synergistic and sometimes competing effects of all its components. The α,β-unsaturated system, activated by two carbonyl groups, is the primary locus of reactivity.

Effects of the 2-Oxo Group vs. Other Substituents (e.g., Methoxy (B1213986), Hydroxy)

The 2-oxo (α-keto) group plays a pivotal role in defining the compound's electrophilicity. As a strong electron-withdrawing group, it significantly enhances the reactivity of the conjugated system towards nucleophilic attack, particularly at the C4 position (Michael addition). This is because it helps to stabilize the negative charge developed in the resulting enolate intermediate through resonance. masterorganicchemistry.comwikipedia.org

Replacing the 2-oxo group with other substituents would drastically alter the molecule's reactivity:

Hydroxy Group: The presence of a C2-hydroxy group would result in an enol form of a β-keto acid, which is generally unstable and would likely exist in equilibrium with its keto tautomer. This changes the fundamental nature of the compound's reactivity.

The carbonyl group (C=O) is inherently electrophilic, and its presence in aldehydes and ketones dictates their reactivity. solubilityofthings.com The α-keto group in this compound makes the C2 carbon an additional electrophilic site, susceptible to attack by nucleophiles.

Impact of Ester Group Variations (e.g., Methyl vs. Ethyl)

Varying the alkyl portion of the ester group (e.g., from methyl to ethyl) has a relatively minor influence on the core reactivity of the enoate system. The main differences arise from steric effects:

Reactivity: Larger alkyl groups, such as ethyl or tert-butyl, can introduce steric hindrance, potentially slowing down reactions that involve direct nucleophilic attack at the ester carbonyl, such as hydrolysis or transesterification. solubilityofthings.com

Selectivity: For reactions occurring elsewhere in the molecule, like Michael additions at C4, the change from a methyl to an ethyl ester has a negligible electronic effect and is unlikely to significantly alter the reactivity or selectivity. The primary reactivity is dominated by the more powerful influence of the α,β-unsaturated ketone framework.

Some studies on similar β-keto esters have noted that changing the ester group can lead to transesterification if the corresponding alcohol is used as a solvent. researchgate.net

Role of Conjugated Enoate Systems in Electron Delocalization

This extensive conjugation has several key consequences:

Stability: The delocalization of π-electrons across the entire system contributes to the thermodynamic stability of the molecule. libretexts.org

Electronic Properties: It creates a large molecular orbital system where electron density is spread out, influencing the molecule's spectroscopic properties (e.g., UV-Vis absorption). fiveable.me

Reactivity: Electron delocalization creates multiple electrophilic centers. While the carbonyl carbons (C1 and C2) are electrophilic, the conjugated nature of the system makes the C4 carbon particularly susceptible to conjugate addition by nucleophiles. The negative charge in the resulting intermediate is delocalized over the C2-C3-C4 system and onto the oxygen atoms of both carbonyl groups, which is a highly stabilizing feature. masterorganicchemistry.comwikipedia.org

Phenyl Ring Substituent Effects on Reactivity and Selectivity

Substituents on the phenyl ring can significantly modulate the reactivity of the entire conjugated system by altering its electron density through inductive and resonance effects. lumenlearning.comlibretexts.org These effects can either activate or deactivate the ring and the attached enoate system towards certain reactions. libretexts.org

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups are activating groups that donate electron density into the aromatic ring via resonance. libretexts.org This increased electron density is further delocalized into the enoate system, making the molecule as a whole more electron-rich. This would decrease its reactivity towards nucleophiles but increase its reactivity as a diene in Diels-Alder reactions.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) are deactivating groups that withdraw electron density from the ring through both induction and resonance. libretexts.org This effect propagates through the conjugated system, making it more electron-deficient (more electrophilic). Consequently, an EWG on the phenyl ring would make the compound more susceptible to nucleophilic attack at the C4 position. Studies on the reaction of chelated enolates with nitroarenes show that electron-withdrawing substituents on the aromatic ring generally lead to higher reaction yields. organic-chemistry.org

The table below summarizes the expected effects of various phenyl ring substituents on the reactivity of this compound towards nucleophilic attack.

Substituent (R)Electronic EffectEffect on Conjugated SystemExpected Reactivity towards Nucleophiles
-OCH₃ (Methoxy)Electron-Donating (Resonance)Increases electron densityDecreased
-CH₃ (Methyl)Electron-Donating (Inductive)Slightly increases electron densitySlightly Decreased
-H (Hydrogen)Neutral (Reference)BaselineBaseline
-Cl (Chloro)Electron-Withdrawing (Inductive)Decreases electron densityIncreased
-NO₂ (Nitro)Strongly Electron-Withdrawing (Resonance & Inductive)Strongly decreases electron densityStrongly Increased

Stereoelectronic Effects and Conformational Analysis

The reactivity of this compound is also governed by its three-dimensional structure and the alignment of its orbitals. For the conjugated system to be effective, the p-orbitals of the participating atoms must overlap, which requires a planar or near-planar conformation.

The molecule can exist in different conformations due to rotation around the single bonds. The most significant of these is the C2-C3 bond, which connects the two carbonyl groups.

s-trans vs. s-cis: The molecule likely adopts an s-trans conformation, where the C2=O and C3=C4 double bonds are oriented away from each other. This conformation minimizes the steric repulsion and electrostatic repulsion between the two electron-rich carbonyl groups, making it more stable than the s-cis alternative.

Planarity: This preferred planar conformation ensures maximum overlap of the p-orbitals, facilitating the electron delocalization discussed previously. wikipedia.org This stereoelectronic requirement dictates the geometry of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn controls how the molecule interacts with other reagents in reactions like cycloadditions or nucleophilic attacks.

CompoundKey Structural DifferenceImpact on Reactivity Compared to Title Compound
Methyl cinnamateLacks the 2-oxo group.Significantly less electrophilic. The conjugated system is only activated by the ester group, making it much less reactive towards Michael addition. sigmaaldrich.com
Benzylideneacetone (B49655) (4-Phenylbut-3-en-2-one)Has a methyl group instead of a methyl ester group at C1.Still a reactive Michael acceptor, but the α-keto ester moiety in the title compound provides stronger electron-withdrawing character, making it a more potent electrophile. mdpi.com
Methyl 2-oxobut-3-enoateLacks the C4-phenyl group.Highly reactive due to the α,β-unsaturated α-keto ester system. It is known to be unstable and can dimerize at room temperature. The phenyl group in the title compound provides steric bulk and extends conjugation, which can stabilize the molecule and influence selectivity. dtu.dk
(3E)-2-oxo-4-phenylbut-3-enoic acidHas a carboxylic acid instead of a methyl ester.The free carboxylic acid can act as an internal acid catalyst. Its reactivity profile is similar, but the acidity and solubility properties are very different. sigmaaldrich.com

Applications of Methyl 2 Oxo 4 Phenylbut 3 Enoate As a Versatile Synthetic Intermediate

Synthesis of Diverse Heterocyclic Compounds

The strategic placement of functional groups in methyl 2-oxo-4-phenylbut-3-enoate allows for its participation in a variety of cyclization and multicomponent reactions, leading to the formation of numerous important heterocyclic scaffolds.

Pyrrolizine Derivatives

The synthesis of pyrrolizine derivatives, a class of nitrogen-containing heterocyclic compounds with significant biological activities, can be achieved through the 1,3-dipolar cycloaddition reaction of azomethine ylides with suitable dipolarophiles. nih.govpsu.edu this compound can serve as an effective dipolarophile in such reactions.

The general strategy involves the in-situ generation of an azomethine ylide, typically from the condensation of an α-amino acid like proline or sarcosine (B1681465) with an aldehyde. nih.govmdpi.com This ylide then undergoes a [3+2] cycloaddition with the carbon-carbon double bond of this compound to furnish a highly functionalized pyrrolidine (B122466) ring, which is the core structure of the pyrrolizine skeleton. The reaction proceeds with high regioselectivity, and the stereochemical outcome can often be controlled. psu.edu

A plausible reaction pathway for the synthesis of a pyrrolizine precursor from this compound is depicted below. The initial cycloadduct can then be further elaborated to afford the final pyrrolizine derivative.

Table 1: Proposed Reaction for Pyrrolizine Derivative Synthesis

Reactant 1Reactant 2DipolarophileProduct
ProlineAldehyde (e.g., Formaldehyde)This compoundFunctionalized Pyrrolizine Precursor

This approach highlights the potential of this compound in the construction of complex nitrogen-containing heterocycles through well-established cycloaddition methodologies.

Substituted Dihydro-2H-pyran Derivatives

Substituted dihydro-2H-pyran derivatives are prevalent motifs in many natural products and biologically active molecules. This compound and its analogues have been shown to be excellent substrates in inverse electron demand hetero-Diels-Alder reactions to form these structures. dtu.dk

In this type of reaction, the electron-poor diene, the α,β-unsaturated ketoester system, reacts with an electron-rich dienophile, such as an enol ether. The high reactivity of the 2-oxobut-3-enoate system facilitates this cycloaddition, leading to the formation of the dihydropyran ring with good control over regioselectivity. dtu.dk

Table 2: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis

DieneDienophileProduct
This compoundEthyl vinyl etherSubstituted Dihydro-2H-pyran

The resulting dihydropyran derivatives can be further transformed into a variety of other useful compounds, demonstrating the synthetic utility of this approach.

Dihydrofuran and Cyclopropane (B1198618) Derivatives

The reactivity of β,γ-unsaturated α-ketoesters like this compound can be harnessed to selectively synthesize either dihydrofuran or cyclopropane derivatives. The outcome of the reaction is often dependent on the specific reagents and reaction conditions employed. Tandem reactions involving these ketoesters and various halides have been developed to achieve this synthetic dichotomy.

For instance, the reaction with specific reagents can lead to a tandem process involving Michael addition followed by an intramolecular cyclization to afford highly substituted dihydrofurans. Alternatively, under different conditions, a pathway leading to the formation of a cyclopropane ring can be favored. This selectivity provides a powerful tool for constructing these valuable three- and five-membered ring systems from a common precursor.

Functionalized 2-Pyrones

Functionalized 2-pyrones are an important class of lactones with a broad spectrum of biological activities. Several synthetic strategies have been developed to access these compounds using β,γ-unsaturated α-ketoesters as key building blocks.

One such method involves an N-heterocyclic carbene (NHC)-catalyzed [4+2] annulation of β,γ-unsaturated α-keto esters with other partners. This approach provides a regioselective route to highly substituted 2-pyrones under mild conditions.

Another elegant approach describes a base-mediated sequential vinylogous addition and cyclization of γ-phosphonyl/sulfonyl crotonates with ynones to furnish functionalized 2-pyrones. psu.edu This method takes advantage of the reactivity of the extended conjugate system to build the pyrone ring.

Table 3: Selected Methods for 2-Pyrone Synthesis

MethodKey ReagentsProduct
NHC-Catalyzed AnnulationN-Heterocyclic Carbene, Phenylacetate Esters3,4,6-Trisubstituted 2-pyrones
Vinylogous Addition/CyclizationBase (KtOBu), γ-Phosphonyl/Sulfonyl Crotonates, YnonesFunctionalized 2-pyrones

These examples underscore the adaptability of β,γ-unsaturated α-ketoesters in the synthesis of diverse 2-pyrone structures.

Benzothiazole-Substituted Derivatives

Benzothiazoles are a privileged heterocyclic scaffold found in numerous pharmacologically active compounds. A convenient one-pot, three-component reaction has been reported for the synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. mdpi.com

This method involves the reaction of benzothiazole (B30560), an alkyl chloroformate, and benzylideneacetone (B49655) (a close structural analogue of this compound). The reaction proceeds through the in-situ formation of an electrophilic N-alkoxycarbonylbenzothiazolium species, which then undergoes an α-amidoalkylation with the enone. mdpi.com The reaction conditions for this synthesis have been optimized, as summarized in the table below.

Table 4: Optimized Conditions for the Synthesis of Benzothiazole Derivatives mdpi.com

EntryAlkyl ChloroformateSolventTime (h)Yield (%)
1Methyl chloroformateAcetonitrile528
2Ethyl chloroformateAcetonitrile524
3Methyl chloroformate1,2-Dichloroethane8069
4Ethyl chloroformate1,2-Dichloroethane7265

This efficient, one-pot procedure provides a straightforward route to novel benzothiazole-substituted compounds with potential biological activities. mdpi.com

Chromene Derivatives and Related Polycycles

Chromene and its derivatives are a large family of oxygen-containing heterocycles with widespread occurrence in nature and significant applications in medicinal chemistry. A notable synthetic application of β,γ-unsaturated-α-ketoesters, including this compound, is in the synthesis of 4-aryl-2H-chromenes.

This transformation is achieved through a tandem oxa-Michael/Friedel-Crafts alkylation and cycloaddition of phenols with β,γ-unsaturated-α-ketoesters. The reaction is typically catalyzed by an acid and may involve an oxidant. This cascade process allows for the efficient construction of the chromene scaffold with good yields and tolerance for a variety of substituents on both the phenol (B47542) and the ketoester.

Table 5: Synthesis of Chromene Derivatives

Phenolβ,γ-Unsaturated-α-ketoesterCatalyst/OxidantProduct
PhenolThis compoundTFA / Ph3CCl4-Phenyl-2H-chromene-2-carboxylic acid methyl ester
1-NaphtholThis compoundTFA / Ph3CClNaphthopyran derivative
2-NaphtholThis compoundTFA / Ph3CClNaphthopyran derivative

This methodology provides a powerful and direct entry into the world of chromene chemistry, starting from readily available materials.

Formation of Functionalized Carboxylates

This compound serves as an excellent substrate for the synthesis of functionalized carboxylates. Its reactive α,β-unsaturated system readily undergoes Michael addition reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups at the β-position, leading to a wide array of substituted carboxylate derivatives.

For instance, the reaction of this compound with nucleophiles such as amines, thiols, or carbanions results in the corresponding β-substituted carboxylates. These products can then be further elaborated into more complex molecular architectures. The ester functionality can also be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification. This versatility makes it a key starting material in the synthesis of various organic compounds. ontosight.ai

Precursor to Nonproteinogenic Amino Acids via Enzymatic Transformations

The field of biotechnology has recognized the potential of this compound as a precursor for the synthesis of nonproteinogenic amino acids. These unnatural amino acids are of significant interest for their ability to enhance the properties of peptides and proteins, such as increased metabolic stability and improved biological activity. nih.gov

Enzymatic transformations, particularly those involving aminotransferases, can be employed to introduce an amino group into the carbon skeleton of this compound. nih.gov This process can lead to the formation of novel amino acids that are not found in natural proteins. For example, engineered enzymes have been shown to catalyze the N-methylation of amide bonds involving non-natural amino acids, highlighting the potential for creating diverse peptide structures. nih.govresearchgate.net The study of how enzymes like prephenate aminotransferase function in different microorganisms provides insight into the evolution of amino acid biosynthesis and opens up new avenues for the enzymatic synthesis of custom amino acids. nih.gov

Synthesis of Phosphine (B1218219) Oxide Products from Hydrophosphination Reactions

This compound is a valuable reactant in hydrophosphination reactions for the synthesis of phosphine oxide products. The addition of a P-H bond across the carbon-carbon double bond of the enoate system, often catalyzed by transition metals, leads to the formation of organophosphorus compounds. liv.ac.ukresearchgate.net

These phosphine oxides are an important class of compounds with applications in catalysis, materials science, and medicinal chemistry. organic-chemistry.orgresearchgate.netnottingham.ac.uk The reaction can be controlled to achieve high regio- and stereoselectivity, providing access to a variety of structurally defined phosphine oxides. The resulting products can serve as ligands for metal catalysts or as building blocks for more complex phosphorus-containing molecules.

Development of Molecular Probes for Chemical Biology Studies (e.g., Enzyme Adducts)

The reactivity of this compound makes it a useful tool in chemical biology for the development of molecular probes. Its electrophilic nature allows it to react with nucleophilic residues in biomolecules, such as the side chains of cysteine or lysine (B10760008) in proteins. This property can be exploited to design probes that covalently label specific enzymes or proteins. nih.gov

By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound scaffold, researchers can create probes to study enzyme activity, identify protein-protein interactions, or visualize the localization of specific proteins within a cell. nih.gov These molecular probes are invaluable for understanding complex biological processes at the molecular level.

Intermediate in the Construction of Natural Product Scaffolds

The structural features of this compound make it a strategic starting material for the synthesis of various natural product scaffolds. The combination of the α-keto ester and the conjugated enone system provides multiple reaction sites for building complex carbocyclic and heterocyclic frameworks.

For example, it can participate in a variety of cycloaddition reactions, such as Diels-Alder reactions, to form intricate ring systems. Furthermore, the functional groups present in this compound can be readily transformed into other functionalities, allowing for the stepwise construction of the target natural product. Its utility has been demonstrated in the synthesis of various biologically active molecules. mdpi.com

Role in Studies of Histone Deacetylase (HDAC) Inhibitor Derivatives

This compound and its derivatives have played a role in the study and development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in gene regulation, and their inhibition has emerged as a promising strategy for the treatment of cancer and other diseases. nih.govmdpi.comd-nb.inforesearchgate.net

The phenylbutenoyl scaffold present in this compound is a common structural motif in some HDAC inhibitors. nih.gov By modifying the structure of this compound, researchers can synthesize libraries of derivatives and screen them for their ability to inhibit specific HDAC isoforms. These studies are essential for understanding the structure-activity relationships of HDAC inhibitors and for the design of more potent and selective therapeutic agents. nih.govrsc.org

Theoretical and Computational Studies of Methyl 2 Oxo 4 Phenylbut 3 Enoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational investigations into the reactivity of Methyl 2-oxo-4-phenylbut-3-enoate. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to model molecular geometries, transition states, and electronic properties. researchgate.net These calculations help in understanding the thermodynamics and kinetics of reactions involving this α,β-unsaturated ketoester. The CrystalDFT database, for example, contains DFT-calculated electromechanical properties for the crystalline form of (E)-Methyl 2-oxo-4-phenylbut-3-enoate. actuatelab.ie

Computational studies have been crucial in elucidating the mechanisms of reactions where this compound acts as a substrate. This is particularly evident in organocatalyzed reactions, such as the Michael addition. For instance, in reactions catalyzed by primary amine-thioureas, DFT calculations help to model the proposed bifunctional activation. beilstein-journals.org It is suggested that the catalyst's primary amine group condenses with a nucleophile (like isobutyraldehyde) to form an enamine, while the thiourea (B124793) moiety activates the this compound electrophile through hydrogen bonding with its carbonyl groups. beilstein-journals.orgbeilstein-journals.org

DFT calculations can map the entire potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. This allows for the determination of activation energies (ΔG‡), which can be compared with experimental kinetic data to validate the proposed mechanistic pathways. Studies on the conjugate addition of aldehydes or ketones to substrates like (E)-methyl 2-oxo-4-phenylbut-3-enoate have used these methods to investigate the effect of hydrogen-bonding interactions between the bifunctional organocatalyst and the reactants. rsc.org These computational models support the mechanistic pathways and help understand the origins of stereocontrol. beilstein-journals.org

Table 1: Key Interactions in a Proposed Catalytic Cycle

Interacting Species Type of Interaction Computational Evidence
Thiourea Catalyst & this compound Hydrogen Bonding DFT models show interaction between thiourea N-H groups and substrate carbonyls. beilstein-journals.orgbeilstein-journals.org
Catalyst & Nucleophile (e.g., Isobutyraldehyde) Covalent Bond (Imine/Enamine formation) Proposed mechanism involves condensation, supported by computational analysis of reaction intermediates. beilstein-journals.org

One of the most powerful applications of quantum chemical calculations is the prediction of reaction selectivity. For this compound, DFT can predict the regioselectivity of nucleophilic attacks. For example, in the metal triflate-catalyzed addition of pyrrole (B145914), alkylation occurs regioselectively at the C(2) position of the pyrrole ring. researchgate.net

Computational studies are also employed to rationalize and predict the stereoselectivity of asymmetric reactions. In the asymmetric synthesis of pyrano[3,2-c]quinoline derivatives, (E)-methyl 2-oxo-4-phenylbut-3-enoate reacts with 4-hydroxyquinolin-2(1H)-one in the presence of a chiral thiourea catalyst to give the product with very good enantioselectivity. researchgate.net DFT models of the transition states can reveal the non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that stabilize one diastereomeric transition state over another, thus explaining the observed enantiomeric excess (ee). beilstein-journals.org Comparing the energies of competing transition states allows for a quantitative prediction of the expected stereochemical outcome.

Analysis of the electronic structure of this compound provides fundamental clues about its reactivity. The presence of the phenyl group extends the conjugation of the enone system, which alters the electron density across the molecule. Reactivity descriptors derived from DFT, such as Fukui indices, can be used to predict the most reactive sites for nucleophilic or electrophilic attack. For instance, Fukui indices can pinpoint the β-carbon of the α,β-unsaturated ester as a primary electrophilic site, which is consistent with the compound's propensity to undergo Michael addition reactions. These indices quantify the change in electron density at a specific atomic site upon the addition or removal of an electron, making them a powerful tool for predicting regioselectivity.

Table 2: Predicted Electrophilic and Nucleophilic Sites

Atomic Site Predicted Reactivity Governing Factor Supporting Method
β-Carbon Electrophilic Conjugation with keto, ester, and phenyl groups Fukui Indices
Carbonyl Carbon (Keto) Electrophilic Polarization of C=O bond Electrostatic Potential Maps

Molecular Dynamics Simulations for Solvent Effects on Reaction Pathways

While gas-phase DFT calculations are invaluable, reactions in solution are significantly influenced by the solvent. Molecular dynamics (MD) simulations can be used to explicitly model the solvent environment and its effect on reaction pathways. By simulating the motion of the solute and surrounding solvent molecules over time, MD can provide insights into how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. This approach clarifies the role of the solvent in influencing reaction rates and selectivity, going beyond the implicit solvent models often used in standard DFT calculations. researchgate.net For instance, MD simulations could model how different solvents might alter the hydrogen-bonding network between a thiourea catalyst and this compound, thereby affecting catalytic efficiency.

Prediction of Reactivity Profiles based on Electronic and Steric Parameters

The reactivity of this compound is governed by a balance of electronic and steric effects. Computationally derived parameters can help predict these reactivity profiles.

Electronic Effects: The phenyl group is a key electronic modulator. Its ability to extend the π-conjugation system stabilizes the ground state of the molecule. This resonance stabilization can influence the rate of reactions; for example, phenyl-substituted analogues may undergo slower conjugate additions compared to less stabilized systems.

Steric Effects: Steric hindrance plays a critical role, particularly in catalyzed reactions where the substrate must fit into the chiral pocket of a catalyst. beilstein-journals.org The (E)-configuration of the double bond is generally favored as it minimizes steric clash. Computational models can quantify these steric interactions, helping to explain why certain nucleophiles or catalysts are more effective than others and aiding in the design of new, more selective catalysts.

Future Perspectives in Research on Methyl 2 Oxo 4 Phenylbut 3 Enoate

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the development of novel asymmetric methodologies for the production of enantiomerically pure compounds is of paramount importance. While the synthesis of racemic Methyl 2-oxo-4-phenylbut-3-enoate is established, future research will undoubtedly focus on the development of catalytic, enantioselective methods to access specific stereoisomers. Drawing inspiration from advances in the synthesis of related α-ketoesters and functionalized butenoates, several promising avenues can be envisioned.

One key area of exploration will be the use of chiral organocatalysis . Organocatalysts, such as chiral secondary amines (e.g., proline and its derivatives), have proven highly effective in the asymmetric functionalization of carbonyl compounds. Future work could explore the use of these catalysts in the asymmetric α-functionalization of β-ketoesters, a class of compounds to which this compound belongs, to introduce chirality at the C2 position. Additionally, the development of chiral aldehyde catalysis presents an attractive strategy for the asymmetric α-functionalization of primary amines, a concept that could be adapted for related transformations.

Another promising approach involves the application of chiral Lewis acid catalysis . Chiral metal complexes, particularly those of copper, have been successfully employed in the enantioselective Mukaiyama-Michael addition of silyl (B83357) enol ethers to α,β-unsaturated carbonyl compounds. nih.gov This methodology could be adapted for the asymmetric synthesis of derivatives of this compound. The design of novel chiral ligands will be crucial in achieving high levels of stereocontrol. For instance, camphor-derived dimerized ligands have shown promise in asymmetric Baylis-Hillman reactions, a reaction type that shares mechanistic features with potential synthetic routes to chiral butenoates. researchgate.net

Future research in this area will likely involve a combination of experimental screening of various chiral catalysts and ligands, alongside computational studies to rationalize the origins of enantioselectivity and guide catalyst design.

Exploration of New Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent highly efficient synthetic strategies, allowing for the construction of complex molecular architectures from simple starting materials in a single operation. The electrophilic nature of this compound, with its conjugated enone system, makes it an ideal candidate for incorporation into novel cascade and multicomponent reaction sequences.

A recent study has already demonstrated the potential of a related compound in a three-component reaction . Specifically, the synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates was achieved through a one-pot reaction of benzylideneacetone (B49655) (a precursor to the core structure of this compound), benzothiazole (B30560), and alkyl chloroformates. This reaction proceeds under mild conditions and provides good yields of the functionalized products. beilstein-journals.org

Future research will likely expand on this, exploring the use of this compound itself as a building block in various MCRs. For instance, its reaction with amines and pyruvate (B1213749) derivatives, a common strategy for synthesizing 1,5-dihydro-2H-pyrrol-2-ones, could be investigated. nih.gov Similarly, its participation in Povarov-type reactions for the synthesis of tetrahydroquinolines is a plausible and promising research direction. nih.gov

Furthermore, the development of copper-catalyzed cascade reactions involving α,β-unsaturated esters and keto esters offers a blueprint for future investigations. beilstein-journals.orgnih.gov These reactions, which proceed via a reductive aldolization followed by lactonization, could be adapted to involve this compound, leading to the formation of complex lactone structures.

The table below summarizes the conditions for the aforementioned three-component reaction, providing a starting point for the design of new cascade and multicomponent reactions involving this compound.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile25524 (for 4a), 28 (for 4b)
21,2-Dichloroethane258070 (for 4a), 76 (for 4b)

Investigation into its Role in Complex Supramolecular Assemblies

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of this compound. The presence of a phenyl group and a π-conjugated system within its structure suggests its potential to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are the driving forces behind the formation of ordered supramolecular assemblies.

Future research could explore the self-assembly of this compound and its derivatives into well-defined nanostructures. Inspired by the self-assembly of phenylalanine-based molecules, which form structures like nanotubes and nanofibers through a combination of hydrogen bonding and π-π stacking, researchers could investigate the aggregation behavior of this compound under various conditions (e.g., solvent, temperature, concentration). chinesechemsoc.orgresearchgate.netnih.gov The introduction of specific functional groups could be used to tune the self-assembly process and control the morphology of the resulting structures.

Another avenue of investigation is the use of this compound as a building block in crystal engineering . acs.orgnih.govacs.orgresearchgate.net By co-crystallizing it with other molecules capable of forming specific intermolecular interactions, it may be possible to design and synthesize novel crystalline materials with desired properties. For example, the interaction of the electron-deficient π-system of the enone with electron-rich aromatic molecules could lead to the formation of charge-transfer complexes with interesting electronic or optical properties. The principles of anion-π interactions could also be explored by introducing charged functionalities. rsc.org

The ability to control the arrangement of molecules in the solid state is crucial for the development of new materials with applications in areas such as electronics, optics, and sensing. The unique combination of a phenyl ring and a conjugated keto-enoate system in this compound makes it a promising candidate for exploration in this context.

Deeper Mechanistic Understanding through Advanced Spectroscopic Techniques

A thorough understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. While classical spectroscopic techniques provide valuable information, future research on this compound will greatly benefit from the application of advanced spectroscopic techniques to gain deeper mechanistic insights into its reactions.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy will be a key tool in this endeavor. numberanalytics.comyoutube.comox.ac.ukyoutube.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to unambiguously determine the structure of reaction products and intermediates. Furthermore, in-situ NMR monitoring of reactions involving this compound can provide real-time information about the formation and consumption of various species, allowing for the identification of transient intermediates and the elucidation of reaction pathways.

In-situ Fourier-transform infrared (FTIR) spectroscopy is another powerful technique for studying reaction mechanisms. mt.comnih.govccspublishing.org.cnirdg.orgutwente.nl By monitoring the vibrational spectra of a reaction mixture in real-time, it is possible to track changes in functional groups and identify key intermediates. This technique would be particularly useful for studying reactions at the catalyst surface in heterogeneous catalytic systems involving this compound.

In addition to experimental techniques, computational studies , particularly using Density Functional Theory (DFT), will play an increasingly important role in understanding the reactivity of this compound. nih.govfigshare.comnih.govrsc.orgmdpi.comarxiv.orgpku.edu.cn DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This information can be used to rationalize experimental observations and to guide the design of new experiments. For example, DFT could be employed to study the mechanism of Michael additions or cycloaddition reactions involving this compound, providing insights into the factors that control the stereoselectivity of these processes.

The synergistic use of these advanced spectroscopic and computational methods will be crucial for developing a comprehensive understanding of the chemical behavior of this compound and for unlocking its full potential in organic synthesis.

Q & A

Q. What are the common synthetic routes for Methyl 2-oxo-4-phenylbut-3-enoate, and how are they optimized?

this compound is synthesized via catalytic hydroacylation of phenylacetylene with ethyl glyoxalate. For example, CuOBA catalysts in toluene yield 58% of the product under reflux conditions . Optimization involves solvent selection (toluene > THF or MeCN) and temperature control (80–100°C). Catalytic efficiency can be enhanced by using morpholine as a co-catalyst, though yields remain moderate (~60%) due to competing side reactions .

Q. How do reaction conditions (solvent, temperature, base) influence the synthesis and functionalization of this compound?

  • Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) favor tandem reactions, while toluene improves hydroacylation yields .
  • Base selection : K₂CO₃ in CH₂Cl₂ achieves 76% yield of dihydrofuran derivatives, whereas NaOH or Et₃N suppresses product formation entirely .
  • Temperature : Elevated temperatures (>80°C) accelerate hydroacylation but may degrade thermally sensitive intermediates .

Q. What analytical methods are used to confirm the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and functional groups (e.g., enoate vs. cyclopropane derivatives) .
  • X-ray crystallography : Single-crystal analysis confirms regioselectivity in Friedel-Crafts alkylation products .
  • TGA : Thermal stability assessments (e.g., decomposition at ~200°C) ensure suitability for high-temperature reactions .

Advanced Research Questions

Q. How can stereoselectivity be controlled in reactions involving this compound?

Chiral catalysts, such as [Me₂NH₂][Mn₂(L1)(H₂O)₂], induce enantioselectivity in Friedel-Crafts reactions (e.g., with N-methylindole). Steric effects from bulky biphenyl ligands enhance stereochemical outcomes, achieving >90% enantiomeric excess (ee) in some cases . Solvent polarity and temperature gradients further refine selectivity by stabilizing transition states .

Q. How do contradictory outcomes in tandem reactions (e.g., dihydrofuran vs. cyclopropane formation) arise, and how are they resolved?

Contradictions stem from base-dependent reaction pathways:

  • K₂CO₃ : Favors 5-endo-trig cyclization to dihydrofuran (88% yield) .
  • DABCO : Promotes cyclopropanation via Michael addition (major isomer yield: 15%) .
    Mechanistic studies (DFT calculations or kinetic isotope effects) are recommended to elucidate competing pathways.

Q. What advanced strategies are employed to synthesize derivatives of this compound for structural-activity studies?

  • Friedel-Crafts alkylation : React with 4-tert-butylphenol to form chromene-carboxylic acid derivatives, confirmed via X-ray analysis .
  • Cyclization with hydroxylamine : Forms oxazolidine carboxylates under mild conditions (24h, 273K) .
  • Petasis multicomponent reactions : Combine with boronic acids to yield functionalized aminothiophenes (62% yield, HRMS-ESI validated) .

Methodological Recommendations

  • Catalytic systems : Prioritize Cu-based MOFs for hydroacylation and Mn-based chiral catalysts for stereoselective transformations .
  • Contradiction resolution : Use combinatorial screening (e.g., solvent/base matrices) to identify optimal conditions .
  • Structural validation : Pair NMR with X-ray crystallography to resolve ambiguities in regiochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.